Ethyl 3-indoleglyoxylate oxime
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Overview
Description
Ethyl 3-indoleglyoxylate oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-indoleglyoxylate oxime can be synthesized through the reaction of ethyl 3-indoleglyoxylate with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically involves refluxing the reactants in an alcoholic solvent to yield the desired oxime .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and solvent recycling to enhance efficiency and reduce waste .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield primary amines.
Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement, to form amides or nitriles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Acidic conditions, often using sulfuric acid or acetic anhydride, facilitate the Beckmann rearrangement.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Primary amines.
Substitution: Amides or nitriles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-indoleglyoxylate oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. In anticancer research, it has been shown to inhibit kinases involved in cell proliferation .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Oxime ethers: Compounds with the -C=N-O-R moiety, exhibiting diverse biological activities.
Uniqueness: Ethyl 3-indoleglyoxylate oxime stands out due to its unique combination of the indole and oxime functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl (2E)-2-hydroxyimino-2-(1H-indol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(15)11(14-16)9-7-13-10-6-4-3-5-8(9)10/h3-7,13,16H,2H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUOJGYDGONQPU-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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